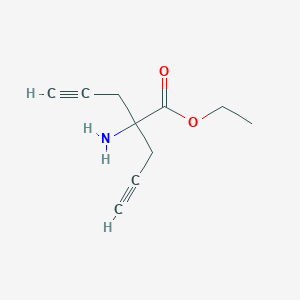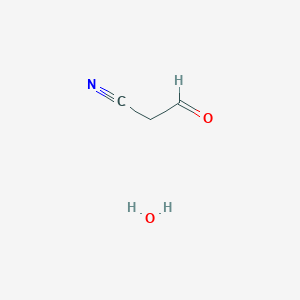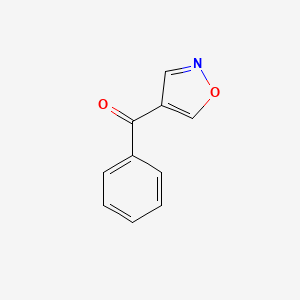
2-Butanone, 3-bromo-1-chloro-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-bromo-1-chloro-4-phenyl- is an organic compound with a complex structure that includes a butanone backbone substituted with bromine, chlorine, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-bromo-1-chloro-4-phenyl- typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a butanone derivative, followed by the introduction of a phenyl group. Specific reagents and conditions may vary, but common steps include:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: Using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
Phenyl Group Introduction: This can be achieved through a Friedel-Crafts alkylation reaction using benzene (C6H6) and a suitable catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-bromo-1-chloro-4-phenyl- can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The phenyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide (OH-) or amines (NH2-) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Butanone, 3-bromo-1-chloro-4-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-bromo-1-chloro-4-phenyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-butanone: Similar structure but lacks the phenyl group.
3-Chloro-2-butanone: Similar structure but lacks the bromine and phenyl group.
4-Phenyl-2-butanone: Similar structure but lacks the halogen substituents.
Uniqueness
2-Butanone, 3-bromo-1-chloro-4-phenyl- is unique due to the combination of bromine, chlorine, and phenyl group substitutions on the butanone backbone
Properties
CAS No. |
192709-34-5 |
|---|---|
Molecular Formula |
C10H10BrClO |
Molecular Weight |
261.54 g/mol |
IUPAC Name |
3-bromo-1-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10BrClO/c11-9(10(13)7-12)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
KSFDXQWRXKHQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)




![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)



![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)
